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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

C11 branched alkanes, intended for researchers, scientists, and professionals in drug

development. This document summarizes available quantitative data, details experimental

protocols for key measurements, and visualizes relevant workflows to facilitate a deeper

understanding of these compounds.

Introduction to C11 Branched Alkanes
Undecane (C11H24) and its branched isomers are nonpolar hydrocarbons with applications as

solvents and components in complex hydrocarbon mixtures. The branching structure

significantly influences their physical and thermodynamic properties, such as boiling point,

melting point, enthalpy of formation, entropy, and heat capacity. Understanding these

properties is crucial for various applications, including chemical process design and material

science. Generally, increased branching disrupts intermolecular van der Waals forces, leading

to lower boiling points compared to the linear n-undecane. However, molecular symmetry can

also play a significant role, with more symmetrical isomers often exhibiting higher melting

points.
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The following tables summarize the available thermodynamic data for various C11 branched

alkanes. It is important to note that experimental data for all 159 isomers of undecane is not

readily available in the literature. The presented data has been compiled from various sources,

including the NIST Chemistry WebBook and other chemical databases.

Table 1: Enthalpy of Formation and Vaporization for Selected C11 Branched Alkanes

Isomer Name CAS Number

Enthalpy of
Formation (gas,
298.15 K), ΔfH°gas
(kJ/mol)

Enthalpy of
Vaporization
(298.15 K), ΔvapH°
(kJ/mol)

2-Methyldecane 6975-98-0
-280.93 (Joback

Calculated)

39.30 (Joback

Calculated)

3-Methyldecane 13151-34-3 Data Not Available Data Not Available

4-Methyldecane 2847-72-5 Data Not Available Data Not Available

2,2-Dimethylnonane 17302-14-6 Data Not Available Data Not Available

2,3-Dimethylnonane 2884-06-2 Data Not Available Data Not Available

2,4-Dimethylnonane 17302-24-8
-280.93 (Joback

Calculated)

39.30 (Joback

Calculated)

2,6-Dimethylnonane 17302-28-2 Data Not Available Data Not Available

3,3-Dimethylnonane 17302-15-7 Data Not Available Data Not Available

4,5-Dimethylnonane 17302-23-7 Data Not Available Data Not Available

4-Ethyl-4-

methyloctane
17302-19-1

-280.93 (Joback

Calculated)

39.30 (Joback

Calculated)

5-Ethyl-2-

methyloctane
62016-18-6 Data Not Available Data Not Available

Note: "Joback Calculated Property" indicates that the value is an estimation based on a group

contribution method and not from direct experimental measurement.

Table 2: Entropy and Heat Capacity for Selected C11 Branched Alkanes
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Isomer Name CAS Number

Molar Entropy
(liquid, 298.15
K), S°liquid
(J/mol·K)

Liquid Phase
Heat Capacity
(Cp,liquid,
298.15 K)
(J/mol·K)

Ideal Gas Heat
Capacity
(Cp,gas)
(J/mol·K)

2-Methyldecane 6975-98-0 458.15 341.21
Data Not

Available

3-Methyldecane 13151-34-3
Data Not

Available

Data Not

Available

Data Not

Available

4-Methyldecane 2847-72-5
Data Not

Available

Data Not

Available

Data Not

Available

2,2-

Dimethylnonane
17302-14-6

Data Not

Available

Data Not

Available

Data Not

Available

2,3-

Dimethylnonane
2884-06-2

Data Not

Available

Data Not

Available

Data Not

Available

2,4-

Dimethylnonane
17302-24-8

Data Not

Available

Data Not

Available

Data Not

Available

2,6-

Dimethylnonane
17302-28-2

Data Not

Available

Data Not

Available

Data Not

Available

3,3-

Dimethylnonane
17302-15-7

Data Not

Available

Data Not

Available

Data Not

Available

4,5-

Dimethylnonane
17302-23-7

Data Not

Available

Data Not

Available

Data Not

Available

4-Ethyl-4-

methyloctane
17302-19-1

Data Not

Available

Data Not

Available

Data Not

Available

5-Ethyl-2-

methyloctane
62016-18-6

Data Not

Available

Data Not

Available

Data Not

Available
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The determination of thermodynamic properties of C11 branched alkanes relies on precise

experimental techniques. The following sections detail the methodologies for key experiments

based on established standards.

Determination of Heat of Combustion using Bomb
Calorimetry
The heat of combustion of liquid hydrocarbons is determined using a bomb calorimeter. The

standard test method is outlined in ASTM D240.[1][2]

Principle: A weighed sample of the liquid hydrocarbon is burned in a constant-volume bomb

calorimeter filled with excess oxygen under pressure. The heat released by the combustion is

absorbed by the surrounding water, and the temperature increase of the water is measured.

The heat of combustion is calculated from this temperature rise and the previously determined

heat capacity of the calorimeter.

Apparatus:

Oxygen Bomb Calorimeter

Sample holder (crucible)

Ignition wire

Oxygen cylinder with pressure regulator

Water bath

High-precision thermometer or temperature sensor

Procedure:

Sample Preparation: An accurately weighed mass (typically 0.6 to 0.8 g) of the C11

branched alkane is placed in the sample crucible. For volatile samples, a gelatin capsule

may be used to contain the liquid.
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Bomb Assembly: A fuse wire is attached to the electrodes in the bomb head, with the wire

positioned to be in contact with the sample. One milliliter of distilled water is added to the

bomb to saturate the internal atmosphere and ensure that any nitric and sulfuric acids

formed during combustion are in a liquid state.

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with

oxygen to a pressure of 30 atm.

Calorimeter Setup: The bomb is placed in the calorimeter bucket containing a known mass of

water. The water temperature should be adjusted to be a few degrees below the expected

final temperature.

Combustion: The ignition circuit is closed to ignite the sample. The temperature of the water

in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins

to cool.

Corrections and Calculations: The observed temperature rise is corrected for heat exchange

with the surroundings. The heat of combustion is then calculated by multiplying the corrected

temperature rise by the energy equivalent of the calorimeter. Further corrections are made

for the heat of formation of nitric acid and sulfuric acid (if sulfur is present in the sample) and

for the heat of combustion of the fuse wire.

Determination of Specific Heat Capacity using
Differential Scanning Calorimetry (DSC)
The specific heat capacity of liquid alkanes can be determined using Differential Scanning

Calorimetry (DSC), following a procedure based on ASTM E1269.[3][4][5]

Principle: DSC measures the difference in heat flow between a sample and a reference

material as a function of temperature. By comparing the heat flow to the sample with that of a

standard material with a known specific heat capacity (e.g., sapphire), the specific heat

capacity of the sample can be determined.

Apparatus:

Differential Scanning Calorimeter (DSC)
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Sample and reference pans (typically aluminum)

Hermetic sealing press for pans

A standard material with known specific heat capacity (e.g., synthetic sapphire)

Procedure:

Baseline Calibration: An initial DSC run is performed with empty sample and reference pans

to establish the baseline heat flow.

Standard Material Analysis: A known mass of the sapphire standard is placed in a sample

pan and subjected to the same temperature program as the baseline run. This allows for the

determination of the calibration constant.

Sample Analysis: An accurately weighed sample of the C11 branched alkane (typically 5-10

mg) is hermetically sealed in a sample pan.[6] The sample is then subjected to the same

temperature program. To erase the sample's thermal history, a heat/cool/heat cycle can be

employed.[6]

Data Analysis: The heat flow curve of the sample is compared to the baseline and the

standard material's curve. The specific heat capacity (Cp) is calculated using the following

equation:

Cp(sample) = (Δq_sample / m_sample) / (Δq_standard / m_standard) * Cp(standard)

where Δq is the difference in heat flow between the sample/standard and the baseline, and

m is the mass.

Analysis and Separation by Gas Chromatography (GC)
Gas chromatography is a primary technique for separating and identifying the individual

isomers of C11 branched alkanes in a mixture. ASTM D6730 provides a standard test method

for the detailed hydrocarbon analysis of fuels, which can be adapted for this purpose.[7][8]

Principle: A volatile liquid sample is injected into a heated port, where it is vaporized and

carried by an inert gas (the mobile phase) through a capillary column. The column contains a

stationary phase that interacts differently with each component of the mixture, causing them to
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separate based on their boiling points and polarities. A detector at the end of the column

records the elution of each component.

Apparatus:

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

High-resolution capillary column (e.g., 100-meter, non-polar stationary phase)

Autosampler for precise injection

Data acquisition and processing software

Procedure:

Sample Preparation: The C11 branched alkane mixture is diluted in a suitable solvent (e.g.,

hexane) if necessary. An internal standard may be added for quantitative analysis.

Instrument Setup: The GC is equipped with a high-resolution capillary column. The oven

temperature is programmed to ramp from a low initial temperature to a final high temperature

to ensure the separation of all components. The injector and detector temperatures are set

appropriately high to ensure vaporization and prevent condensation.

Injection: A small volume (typically 1 µL or less) of the prepared sample is injected into the

GC.

Separation and Detection: The components of the mixture are separated in the column and

detected by the FID as they elute. The retention time (the time it takes for a component to

travel through the column) is used for qualitative identification by comparing it to the

retention times of known standards.

Data Analysis: The area under each peak in the chromatogram is proportional to the

concentration of that component in the mixture. By calibrating the instrument with standards

of known concentration, the composition of the unknown mixture can be determined. The

Kovats retention index system can be used for more robust compound identification.[7]

Visualization of Workflows and Relationships

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://scioninstruments.com/wp-content/uploads/2021/10/AN137-ASTM-D6730-Determination-of-Individual-components-in-spark-ignition-engine-fuels_.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14549899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Thermochemistry Workflow
The thermodynamic properties of C11 branched alkanes can be predicted using computational

chemistry methods. A typical workflow for these calculations using software like Gaussian is

illustrated below.
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Computational workflow for thermodynamic property prediction.
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This workflow begins with defining the 3D structure of a C11 branched alkane isomer. This

initial geometry is then optimized to find the lowest energy conformation. A frequency

calculation is performed to confirm that the optimized structure is a true minimum on the

potential energy surface and to obtain vibrational frequencies. A high-level single-point energy

calculation provides a more accurate electronic energy. Finally, statistical mechanics principles

are applied using the outputs from the frequency and energy calculations to predict the

thermodynamic properties.

Logical Relationship: Branching vs. Boiling Point
The degree and position of branching in an alkane have a direct impact on its boiling point. This

relationship can be visualized as a conceptual diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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